N-(3-fluorophenyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide
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Overview
Description
N-(3-fluorophenyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a fluorophenyl group, a methoxyisoquinoline moiety, and a thioacetamide linkage. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide typically involves the following steps:
Formation of the Thioacetamide Linkage: This can be achieved by reacting 3-fluoroaniline with chloroacetyl chloride to form N-(3-fluorophenyl)-2-chloroacetamide.
Introduction of the Methoxyisoquinoline Moiety: The chloroacetamide intermediate is then reacted with 5-methoxyisoquinoline-1-thiol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Use in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The fluorophenyl and methoxyisoquinoline groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide: Similar structure but with a chlorine atom instead of fluorine.
N-(3-fluorophenyl)-2-((5-hydroxyisoquinolin-1-yl)thio)acetamide: Similar structure but with a hydroxy group instead of methoxy.
Uniqueness
N-(3-fluorophenyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide is unique due to the presence of both the fluorophenyl and methoxyisoquinoline moieties, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-(5-methoxyisoquinolin-1-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c1-23-16-7-3-6-15-14(16)8-9-20-18(15)24-11-17(22)21-13-5-2-4-12(19)10-13/h2-10H,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYIDKTWZCBLGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN=C2SCC(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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